molecular formula C8H18Cl2N4 B13424333 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride

Cat. No.: B13424333
M. Wt: 241.16 g/mol
InChI Key: UXVHKAGOXXRHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminoethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of 5-methyl-1H-pyrazol-4-amine with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to modulation of signal transduction pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: A compound with similar dimethylaminoethyl functionality but different core structure.

    1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol: Another compound with a dimethylaminoethyl group but a different heterocyclic ring.

Uniqueness

1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride is unique due to its specific combination of a pyrazole ring and a dimethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H18Cl2N4

Molecular Weight

241.16 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C8H16N4.2ClH/c1-7-8(9)6-10-12(7)5-4-11(2)3;;/h6H,4-5,9H2,1-3H3;2*1H

InChI Key

UXVHKAGOXXRHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCN(C)C)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.